N-Boc-N-methyl-3-(2-naphthyl)-L-alanine
Overview
Description
N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is a synthetic amino acid derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a naphthyl group attached to the alanine backbone. Such compounds are often used in peptide synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a Boc protecting group.
Methylation: The protected amino acid is then methylated at the nitrogen atom.
Naphthyl Group Introduction: The naphthyl group is introduced via a substitution reaction, often using a naphthyl halide and a suitable base.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methyl-3-(2-naphthyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogenated naphthyl compounds and strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield the deprotected amino acid.
Scientific Research Applications
N-Boc-N-methyl-3-(2-naphthyl)-L-alanine has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine involves its interaction with specific molecular targets. The Boc group protects the amino group during synthesis, while the naphthyl group can interact with hydrophobic pockets in proteins. The methyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-alanine: Lacks the methyl and naphthyl groups.
N-Boc-N-methyl-L-alanine: Lacks the naphthyl group.
N-Boc-3-(2-naphthyl)-L-alanine: Lacks the methyl group.
Uniqueness
N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is unique due to the presence of both the methyl and naphthyl groups, which can enhance its binding properties and stability compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGCDTYRZPRKIL-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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